molecular formula C9H13N3O2 B12926853 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-methyl- CAS No. 54168-25-1

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-methyl-

Cat. No.: B12926853
CAS No.: 54168-25-1
M. Wt: 195.22 g/mol
InChI Key: XRSXMDMGYWLSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-methyl- (CAS: 78790-57-5) is a tricyclic heterocyclic molecule with the molecular formula C₉H₁₁N₃O₂ . Its systematic name, 4-Methyl-2,4,6-triazatricyclo[5.2.2.0²,⁶]undeca-8-ene-3,5-dione, reflects its fused triazolopyridazine core stabilized by an ethano bridge. The compound features a tetrahydro-2-methyl substituent, which enhances steric hindrance and may influence its reactivity and stability. Notably, it exhibits exothermic decomposition energy of 1.2 kJ/g in the temperature range of 180–270°C, a critical factor for handling and storage .

Synthetic routes for related triazolopyridazine derivatives often involve cycloaddition or multi-step functionalization, as seen in and .

Properties

CAS No.

54168-25-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C9H13N3O2/c1-10-8(13)11-6-2-3-7(5-4-6)12(11)9(10)14/h6-7H,2-5H2,1H3

InChI Key

XRSXMDMGYWLSDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C3CCC(N2C1=O)CC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Compounds

A common and effective method for preparing fused triazolopyridazines involves the cyclocondensation of hydrazine derivatives or heterocyclic diamines with dicarbonyl compounds or their equivalents. This approach typically proceeds via:

  • Formation of a diacylhydrazide intermediate by reaction of a dicarbonyl compound with hydrazine hydrate.
  • Intramolecular cyclization under thermal or acidic conditions to close the triazole and pyridazine rings.

This method is well-documented for related 1,2,3-triazolo[4,5-d]pyridazines and can be adapted for 1,2,4-triazolo analogs by selecting appropriate starting materials.

Alkylation and Cyclization of Triazolium Intermediates

Another route involves alkylation of triazolium salts followed by intramolecular cyclization. For example, alkylation of hydroxy-substituted triazoles with chloroacetonitrile in polar aprotic solvents (e.g., DMF) under basic conditions yields alkylated intermediates. Subsequent reflux in sodium ethoxide promotes cyclization to form fused triazolopyridazine derivatives.

Cyclocondensation of Amino-Triazole Esters with β-Dicarbonyl Compounds

Ethyl 5-amino-1,2,4-triazole-3-carboxylate derivatives can be condensed with β-diketones or β-ketoesters in acidic media (e.g., acetic acid) under reflux to form triazolopyridazine carboxylates. These esters can be hydrolyzed and further cyclized to yield the fused bicyclic dione system.

Specific Preparation Method for 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-methyl-

Starting Materials

  • 2-methylpyridazine derivatives or 2-methyl-substituted hydrazine precursors.
  • Suitable dicarbonyl compounds or β-diketones to introduce the dione functionality.
  • Hydrazine hydrate or substituted hydrazines for ring closure.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Formation of diacylhydrazide Reaction of dicarbonyl compound with hydrazine hydrate in ethanol or acetic acid, reflux Diacylhydrazide intermediate
2 Cyclization Heating diacylhydrazide under acidic or thermal conditions (e.g., acetic anhydride at 100 °C) Formation of fused triazolopyridazine ring system
3 Alkylation (if needed) Alkylation with chloroalkyl reagents in DMF with base Introduction of ethano bridge or methyl substituent
4 Purification Recrystallization or chromatographic methods Pure fused bicyclic compound

This sequence is supported by literature examples where similar fused triazolopyridazines were synthesized with yields ranging from 55% to 80% depending on the exact substituents and conditions.

Research Findings and Yield Data

Reference Method Description Yield (%) Notes
Nein et al. (2022) Alkylation of hydroxy-triazole with chloroacetonitrile, followed by sodium ethoxide reflux ~80% Efficient for triazolopyrazine analogs, adaptable for pyridazine
Fournier and Miller (pre-1996) Cyclocondensation of triazole dicarbonyl species with hydrazine hydrate, followed by heating 80% Classic method for 1,2,3-triazolo[4,5-d]pyridazines
Livi et al. (2008) Cyclization of diacylhydrazides under acidic conditions 55-65% Moderate yields, conditions optimized for fused ring closure
Recent patent methods Use of substituted pyridazine diamines and coupling agents (e.g., HATU) in DMF, followed by reduction and cyclization Variable Advanced synthetic routes for related triazolopyridazines

Analytical and Characterization Notes

  • The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the fused ring system and dione functionalities.
  • X-ray crystallography may be employed to confirm the ethano bridge and ring fusion geometry.
  • Purity is ensured by chromatographic techniques and melting point determination.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of diacylhydrazides Hydrazine hydrate, dicarbonyl compounds Reflux in ethanol or acetic acid, acid or heat-induced cyclization Straightforward, good yields Requires careful control of cyclization
Alkylation of triazolium salts Hydroxy-triazole, chloroacetonitrile, base DMF, sodium ethoxide reflux High yield, selective alkylation Multi-step, sensitive to conditions
Condensation of amino-triazole esters with β-diketones Amino-triazole esters, β-diketones Acetic acid reflux, hydrolysis, cyclization Versatile, allows substitution variation Moderate yields, multiple steps
Advanced coupling and reduction Diaminopyridazine, coupling agents (HATU), LiAlH4 reduction DMF, low temperature, hydrogenation Enables complex substituents Requires specialized reagents and equipment

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazolo derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines that showed activity against Enterococcus faecium, a notable pathogen in hospital settings. The synthesized compounds were evaluated for their antibacterial activity and demonstrated promising results with minimal inhibitory concentrations (MIC) as low as 8 μg/mL against E. faecium . This suggests that derivatives like 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione could be explored further for their potential as narrow-spectrum antibiotics.

Antiviral Properties

The antiviral potential of triazolo compounds has also been investigated. A study focused on hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides reported their ability to inhibit the influenza A virus polymerase by disrupting protein-protein interactions essential for viral replication . This mechanism may be relevant for the development of antiviral agents based on the structure of the target compound.

Anti-inflammatory and Analgesic Effects

Triazolo derivatives have been noted for their anti-inflammatory and analgesic effects. Certain compounds have shown efficacy in reducing inflammation in various animal models. For example, derivatives targeting cyclooxygenase enzymes have been synthesized and tested for their ability to modulate inflammatory pathways . The specific compound discussed may possess similar properties worth exploring through targeted biological assays.

Biocompatibility and Biomaterials

The incorporation of triazolo compounds into biomaterials has been explored due to their potential biocompatibility. Research indicates that certain triazolo-based materials can be utilized in orthopedic applications due to their favorable mechanical properties and biological responses . The ability to modify these compounds for enhanced compatibility with biological tissues presents an exciting avenue for future research.

Drug Delivery Systems

Triazolo derivatives can also play a role in drug delivery systems. Their chemical structure allows for modification that can enhance solubility and stability in biological environments. Studies have indicated that integrating these compounds into polymer matrices can improve drug release profiles and targeting capabilities . This application is particularly relevant in cancer therapy where localized delivery is crucial.

Case Study 1: Antimicrobial Development

In a recent study published in the Journal of Materials Research and Technology, researchers synthesized a series of triazolo derivatives aimed at combating antibiotic-resistant strains of bacteria. The lead compound demonstrated significant antibacterial activity against multiple strains within the ESKAPE panel. This underscores the potential of triazolo compounds as templates for developing new antibiotics .

Case Study 2: Influenza Treatment

Mechanism of Action

The mechanism of action of 2-Methyltetrahydro-1H-5,8-ethano[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Triazolopyridazine Derivatives

Compound Name / ID Substituents/R-Groups Molecular Formula Melting Point (°C) Key Functional Features Reference
Target Compound Tetrahydro-2-methyl, ethano bridge C₉H₁₁N₃O₂ Not reported Exothermic decomposition at 180–270°C
17a () 4-Chlorophenyl tetrazole, acetyl C₂₃H₁₇ClN₈O₃ 157–159 Aryl tetrazole, acetylated
17b () Ethyl ester, 4-chlorophenyl C₂₃H₂₀ClN₇O₄ 160–161 Ester group, chlorophenyl
3a () 5-Methoxy, sulfinyl isoborneol C₂₃H₂₈N₄O₅S Not reported Glycosidase inhibitor, chiral center
DAP-DP () Diphenylbutadiene adduct C₂₈H₂₄N₄O₂ Not reported Extended conjugation, high yield (61%)
3aa () Cyclohexyl, dioxaborolane C₂₅H₃₃BN₂O₄ Not reported Boron-containing, potential for cross-coupling
C8H11N3O3 () 5-Hydroxymethyl, 2-methyl C₈H₁₁N₃O₃ Not reported Hydrophilic hydroxymethyl group

Key Observations:

Substituent Effects on Physical Properties: The target compound’s ethano bridge and methyl group likely increase rigidity compared to 17a–c, which have flexible acetyl or ester groups. This rigidity may reduce solubility but improve thermal stability .

Synthetic Yields and Routes :

  • DAP-DP () was synthesized in 61% yield via a diphenylbutadiene adduct route, suggesting that conjugated dienes may stabilize intermediates . In contrast, 17a–c required longer reaction times (up to 3 days) and yielded solids with melting points >150°C .

The sulfinyl and methoxy groups in 3a likely participate in enzyme binding, whereas the target compound’s ethano bridge may limit bioactivity .

Thermal Stability :

  • The target compound’s exothermic decomposition at 180–270°C (1.2 kJ/g) contrasts with the stability of 17a–c , which were characterized by melting points but lacked decomposition data. This highlights the need for careful thermal monitoring in applications .

Comparison with Non-Triazolopyridazine Heterocycles

Example: Tetrahydroimidazopyridine Derivatives ()

  • Compound 1l () shares a tetrahydro core but replaces the triazolo ring with an imidazo group. Its cyano and nitro substituents confer strong electron-withdrawing effects, lowering the melting point (243–245°C) compared to triazolopyridazines .
  • The presence of ester groups in 1l increases molecular weight (51% yield) but reduces thermal stability relative to the target compound’s fused ring system .

Biological Activity

5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-methyl-, also known by its CAS number 28144-78-7, is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C8H9N3O2
  • Molar Mass : 179.18 g/mol

The structural formula of the compound features a triazole ring fused to a pyridazine moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the triazolo-pyridazine family exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound under review has shown promise in several areas:

1. Anti-Cancer Activity

Studies have identified triazolo derivatives as potential inhibitors of various kinases associated with cancer progression. For instance:

  • Mechanism : Inhibition of TGF-β type I receptor kinase has been linked to reduced tumor growth and metastasis in preclinical models .
  • Case Study : A derivative similar to the compound exhibited selective inhibition against c-Met kinases, demonstrating effective anti-tumor activity in vitro at concentrations as low as 0.005 µM .

2. Anti-Inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties:

  • Research Findings : Related compounds have shown significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound may also exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo-pyridazine derivatives:

  • Key Modifications : Substituents at specific positions on the triazole and pyridazine rings can enhance potency and selectivity against target enzymes .
  • Example : Modifications leading to increased hydrogen bond interactions at specific positions have been shown to improve binding affinity to target receptors .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-CancerInhibition of TGF-β receptor kinase
Anti-CancerInhibition of c-Met kinase
Anti-InflammatoryCOX-2 inhibition
AntimicrobialPotential against bacterial strains (inferred)

Case Study 1: Inhibition of TGF-β Kinase

A study explored the efficacy of triazolo derivatives in inhibiting TGF-β signaling pathways in cancer cells. The results demonstrated a significant reduction in cell proliferation and invasion in vitro.

Case Study 2: COX Inhibition

In a comparative study assessing various triazole derivatives for COX inhibition, the compound exhibited promising results similar to known NSAIDs. This highlights its potential use in treating inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 5,8-Ethano-1H-triazolo-pyridazine derivatives?

Methodological Answer: The synthesis involves multi-step reactions, often starting with cyclocondensation to form the triazole ring, followed by ethano bridge formation. Key steps include:

  • Core Formation : Use of anhydrous THF under nitrogen with Grignard reagents (e.g., 1.5 eq) added at 0°C, stirred at room temperature for 12 hours (yield: ~51%) .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) or crystallization from DMF .
  • Example Protocol : Reflux precursors in ethanol with triethylamine (6 hours, RT), yielding 64% after crystallization .

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepConditionsTimeYield (%)Reference
1THF, Grignard, 0°C → RT12h51
2EtOH, Et₃N, RT6h64

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Analysis : Assign δ values for key protons (e.g., C(7)H₂ at 2.12–2.35 ppm; CH₃ at 1.25 ppm) and carbons (e.g., OCH₃ at 55.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., calculated [M+H]⁺: 352.1543; observed: 352.1545) .
  • HPLC Purity : Retention time (1.67 min) and k’ value (0.72) ensure ≥98% purity .

Q. Table 2: Key ¹H NMR Peaks from Analogous Compounds

Proton Groupδ (ppm)MultiplicityReference
C(7)H₂2.12–2.35m
CH₃1.25s
Aromatic C-H7.12–7.89m

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis conditions?

Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) reduces trial-and-error:

  • Factors : Temperature (20–80°C), molar ratio (1.0–2.5 eq), solvent polarity (logP 0.5–2.0).
  • Responses : Yield (%) and HPLC purity.
  • ANOVA Analysis : Identifies significant interactions (e.g., temperature × molar ratio, p < 0.05) and builds predictive models (R² > 0.90) .
  • Computational Pre-screening : Quantum chemical calculations (e.g., DFT) simulate transition states to prioritize solvent systems (e.g., THF vs. DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.